molecular formula C23H19Cl2NO2 B2569581 (E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one CAS No. 477889-26-2

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one

Cat. No. B2569581
CAS RN: 477889-26-2
M. Wt: 412.31
InChI Key: BYTNTZJBOMQLQA-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one, more commonly referred to as DCM, is a synthetic compound used in a variety of scientific research applications. DCM is a versatile compound that can be used as a reagent, a solvent, or as a reactant in numerous chemical reactions. It is also used in the synthesis of a wide range of organic compounds.

Scientific Research Applications

Compound Analysis and Characterization
A study discussed the electron impact (EI) and electron capture negative ionization (ECNI) mass spectra of polybrominated diphenyl ethers (PBDEs) and their methoxy derivatives, highlighting the importance of these techniques in analyzing compounds similar in structure to (E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one. The EI spectra were found to be dominated by molecular ions and by ions due to the loss of Br2 from the molecular ion, while the ECNI spectra of PBDEs were dominated by Br(-) and HBr2(-) (Hites, 2008).

Treatment of Wastewater from Pesticide Industry
The treatment of wastewater from the pesticide production industry, which produces high-strength wastewater containing a range of toxic pollutants, including 2,4-dichlorophenol, was discussed. Biological processes and granular activated carbon have been shown to effectively remove these compounds, suggesting potential applications for similar compounds (Goodwin et al., 2018).

Chemical Synthesis and Analysis
A review paper delved into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, which is relevant for understanding reactions and mechanisms related to (E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one. The paper revealed significant insights into the reaction mechanisms and the importance of the presence of the γ-hydroxymethyl group (Yokoyama, 2015).

Environmental Impact Assessment
The impact of certain organochlorine compounds, including 2,4-dichlorophenol, on the aquatic environment was extensively reviewed. This review highlighted the moderate to high toxicity of these compounds to aquatic and mammalian life, providing a framework for assessing the environmental impact of similar compounds (Krijgsheld & Gen, 1986).

properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c1-16-2-8-20(9-3-16)26-13-12-23(27)17-5-10-21(11-6-17)28-15-18-4-7-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTNTZJBOMQLQA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.